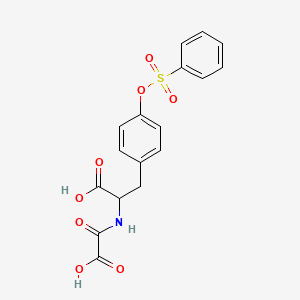

N-oxalyl-D-tyrosine derivative 9

Description

Properties

Molecular Formula |

C17H15NO8S |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

3-[4-(benzenesulfonyloxy)phenyl]-2-(oxaloamino)propanoic acid |

InChI |

InChI=1S/C17H15NO8S/c19-15(17(22)23)18-14(16(20)21)10-11-6-8-12(9-7-11)26-27(24,25)13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19)(H,20,21)(H,22,23) |

InChI Key |

DNGSYQKIFPNAEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategy

The synthesis of N-oxalyl-D-tyrosine derivative 9 begins with D-tyrosine as the chiral starting material. The amino and carboxyl groups are sequentially protected to avoid undesired side reactions. The oxalyl group is introduced via a two-step protocol:

-

Activation of Oxalic Acid : Oxalyl chloride converts oxalic acid into its reactive acyl chloride form.

-

Acylation of D-Tyrosine : The activated oxalyl group is coupled to the α-amino group of D-tyrosine under mild alkaline conditions (e.g., potassium carbonate in acetone/water).

Critical stereochemical control is achieved by retaining the D-configuration of tyrosine, which is essential for JMJD2 enzyme selectivity.

Protection of Functional Groups

Oxalyl Group Introduction

-

Reaction with Oxalyl Chloride :

-

Quenching and Isolation :

Deprotection and Final Modification

-

Ester Hydrolysis : The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to regenerate the free carboxylic acid.

-

Phenolic Hydroxyl Modifications : Selective alkylation or acylation of the tyrosine hydroxyl group is performed if required for enhanced bioavailability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Base Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl generated during acylation, improving yields.

-

Equivalence Ratios : A slight excess of oxalyl chloride (1.2–1.5 equiv) ensures complete conversion of the amino group.

Analytical Characterization and Validation

Spectroscopic Confirmation

Mass Spectrometry

Crystallographic Validation

-

JMJD2A Co-Crystal Structures : X-ray diffraction (2.4 Å resolution) confirms chelation of the active-site metal (Fe²⁺) by the oxalyl group, with additional salt bridges to Lys206 and Tyr132.

Comparative Data on Inhibitory Potency

Table 1. Inhibitory Activity of N-Oxalyl-D-Tyrosine Derivatives Against JMJD2E

| Compound | IC₅₀ (μM) | Selectivity vs. PHD2 |

|---|---|---|

| 1a | 285 | Low |

| 7f | 5.4 | High |

| 9 | 8.2 | High |

Data from competitive binding assays (nondenaturing ESI-MS) and FDH-coupled enzymatic assays.

Challenges and Solutions in Synthesis

Racemization Risks

Byproduct Formation

-

Oxalyl Dimerization : Controlled stoichiometry and slow addition of oxalyl chloride reduce dimeric side products.

Industrial and Research Applications

Scale-Up Protocols

Chemical Reactions Analysis

Types of Reactions

N-oxalyl-D-tyrosine derivative 9 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, which can replace the oxalyl group under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the tyrosine moiety.

Reduction Reactions: Reducing agents such as sodium borohydride can reduce the oxalyl group to form corresponding alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the tyrosine moiety .

Scientific Research Applications

N-oxalyl-D-tyrosine derivative 9 has been extensively studied for its role as an inhibitor of histone demethylases, particularly the JMJD2 subfamily. These enzymes are involved in the removal of methyl groups from histone proteins, which play a crucial role in regulating gene expression .

In addition to its role in epigenetics, this compound has been investigated for its potential in treating other diseases such as leukemia, prostate cancer, and squamous cell carcinoma . Its ability to selectively inhibit specific enzymes makes it a valuable tool in biochemical research and drug development .

Mechanism of Action

N-oxalyl-D-tyrosine derivative 9 exerts its effects by binding to the active site of histone demethylases, particularly those in the JMJD2 subfamily . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting the demethylation process. The compound’s structure allows it to fit into the enzyme’s active site, blocking the access of other molecules and effectively shutting down the enzyme’s activity .

Comparison with Similar Compounds

Key Findings :

- Potency: Derivative 9 exhibits IC₅₀ values in the micromolar range for JMJD2E (KDM4E), with improved inhibition compared to early analogs like N-oxalylglycine (NOG) .

- Selectivity: Unlike NOG, which inhibits both JMJD2 and hypoxia-inducible factor prolyl hydroxylase (PHD2), Derivative 9 shows negligible activity against PHD2, highlighting its specificity for JMJD2 subfamily enzymes .

- Crystallographic Validation : A 2.4 Å resolution crystal structure of JMJD2A in complex with a related N-oxalyl-D-tyrosine derivative (compound 10a) confirms binding within the 2OG pocket, with the aliphatic ether substituent occupying the subpocket .

Structural and Functional Analogues

The following table summarizes key inhibitors of JMJD2/KDM4 enzymes, including Derivative 9:

*Estimated based on analogous derivatives (e.g., 7f, 7c) from .

Key Comparative Insights

Potency vs. Selectivity

- Pyridine Derivatives (e.g., 2,4-PDCA): Exhibit superior potency (IC₅₀ < 1 µM) due to strong chelation of the active-site ferrous ion.

- N-Oxalyl-D-Tyrosine Derivatives : While slightly less potent (IC₅₀ ~5–20 µM), their aliphatic/aromatic substituents (e.g., ethers in Derivative 9) engage the JMJD2-specific subpocket, conferring selectivity. For example, Derivative 9 shows >100-fold selectivity over PHD2 .

Mechanistic Divergence

- NOG: A pan-2OG oxygenase inhibitor, NOG inhibits JMJD2E (IC₅₀ = 225 µM) and PHD2 with equal efficacy, limiting its use in demethylase-specific applications .

- Derivative 9 : Structural studies reveal that its ether substitution occupies a subpocket absent in PHD2, explaining its selectivity. This subpocket is larger in JMJD2 enzymes, accommodating bulkier substituents .

Structural Optimization

- Benzyl Ether Derivatives (e.g., 10a) : Achieve sub-µM potency by maximizing hydrophobic interactions in the JMJD2 subpocket. However, synthetic complexity may limit scalability .

- Aliphatic Ethers (Derivative 9) : Balance potency and synthetic feasibility. The flexible aliphatic chain maintains subpocket engagement while avoiding steric clashes .

Q & A

Q. What experimental approaches are used to determine the inhibitory activity of N-oxalyl-D-tyrosine derivatives against JMJD2 enzymes?

Researchers employ fluorescence-based turnover assays (e.g., luminescence assays) and MALDI-TOF mass spectrometry to quantify inhibition. These methods measure IC50 values, typically in the micromolar range, by tracking enzyme activity in the presence of the inhibitor . Additionally, nondenaturing mass spectrometric screening helps identify binding interactions, while crystallographic studies (e.g., JMJD2A-inhibitor complexes) provide structural validation .

Q. What structural features of N-oxalyl-D-tyrosine derivative 9 contribute to its binding affinity in the JMJD2 active site?

The compound’s N-oxalyl group mimics the α-ketoglutarate (αKG) cofactor, competing for binding in the enzyme’s catalytic pocket. Crystallography reveals that its D-tyrosine backbone occupies a subpocket near the active site, enhancing affinity through hydrophobic interactions and hydrogen bonding. Structural modeling further predicts modifications (e.g., side-chain substitutions) that improve inhibition .

Q. How is this compound synthesized and characterized for biochemical studies?

Synthesis involves oxalylation of D-tyrosine followed by purification via HPLC. Characterization includes NMR spectroscopy for structural confirmation and circular dichroism to assess stereochemical purity. Purity (>95%) is validated using reverse-phase chromatography, ensuring reproducibility in enzymatic assays .

Advanced Research Questions

Q. How can researchers assess the selectivity of this compound between JMJD2 and other αKG-dependent enzymes like PHD2?

Comparative inhibition assays are critical. For example, JMJD2 selectivity over PHD2 was demonstrated using differential scanning fluorimetry (DSF) to measure thermal stability shifts in enzyme-inhibitor complexes. JMJD2A showed significant stabilization (ΔTm > 5°C) with derivative 9, while PHD2 exhibited minimal changes, confirming selectivity . Parallel kinetic assays (e.g., Km/Vmax for αKG displacement) further validate specificity.

Q. How do N-oxalyl-D-tyrosine derivatives compare to other JmjC demethylase inhibitors, such as pyridine dicarboxylic acids, in terms of inhibition efficacy and mechanism?

Pyridine dicarboxylic acids bind the same active site as N-oxalyl-D-tyrosine derivatives but lack the tyrosine backbone, resulting in weaker hydrophobic interactions. Comparative studies show that derivative 9 has a 10-fold lower IC50 for KDM4A (1.2 µM vs. 12 µM for pyridine analogues) due to enhanced subpocket occupancy. However, pyridine derivatives exhibit broader inhibition across JmjC subfamilies, highlighting a trade-off between potency and selectivity .

Q. What methodologies are recommended for resolving discrepancies in IC50 values reported across different assay platforms?

Discrepancies often arise from assay conditions (e.g., substrate concentration, pH). To address this:

- Normalize data using internal controls (e.g., αKG saturation curves).

- Cross-validate with orthogonal assays (e.g., MALDI-TOF vs. luminescence-based turnover assays) .

- Apply structure-activity relationship (SAR) analysis to correlate inhibitory potency with crystallographic data .

Example Table:

| Assay Type | IC50 Range (µM) | Key Variables Affecting Results |

|---|---|---|

| Luminescence Turnover | 5–20 | Substrate concentration, pH 7.4 |

| MALDI-TOF MS | 2–15 | Enzyme pre-incubation time |

| Fluorescence Polarization | 10–30 | Competitive αKG levels |

Q. How does this compound influence cellular senescence and cancer-related pathways via JmjC demethylase inhibition?

By inhibiting KDM4/5 subfamilies, derivative 9 suppresses MYC oncogene activation and restores tumor suppressor expression (e.g., p21). In prostate cancer models, it reduces histone H3K36me3 demethylation, leading to cell cycle arrest. Senescence-associated secretory phenotype (SASP) modulation is assessed via qPCR for cytokines (IL-6, IL-8) and SA-β-gal staining .

Key Notes for Methodological Rigor

- Always include αKG competition assays to confirm mechanism-specific inhibition.

- Use isothermal titration calorimetry (ITC) for precise binding affinity measurements.

- For in vivo studies, optimize pharmacokinetics by modifying the tyrosine backbone’s logP values to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.